N-(1-Bromo-2-naphthyl)acetamide
Overview
Description
N-(1-Bromo-2-naphthyl)acetamide: is an organic compound with the molecular formula C12H10BrNO It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an acetamide group is attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Bromo-2-naphthyl)acetamide typically involves the bromination of 2-naphthylamine followed by acetylation. The process can be summarized in the following steps:
Bromination: 2-naphthylamine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the first position of the naphthalene ring.
Acetylation: The resulting 1-bromo-2-naphthylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(1-Bromo-2-naphthyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a suitable catalyst or under basic conditions.
Reduction Reactions: The compound can be reduced to N-(1-Amino-2-naphthyl)acetamide using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: N-(1-Substituted-2-naphthyl)acetamide derivatives.
Reduction: N-(1-Amino-2-naphthyl)acetamide.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
N-(1-Bromo-2-naphthyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Bromo-2-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(1-Bromo-2-naphthyl)acetamide
- N-(2-Bromo-1-naphthyl)acetamide
- N-(1-Chloro-2-naphthyl)acetamide
- N-(1-Iodo-2-naphthyl)acetamide
Comparison: this compound is unique due to the specific position of the bromine atom and the acetamide group on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the bromine atom at the first position may enhance its reactivity in substitution reactions, while the acetamide group at the second position may influence its biological activity.
Biological Activity
N-(1-Bromo-2-naphthyl)acetamide is an organic compound with the molecular formula CHBrNO and a molecular weight of 264.12 g/mol. This compound features a naphthyl group substituted with a bromine atom and an acetamide functional group, contributing to its unique chemical reactivity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis Methods
This compound is typically synthesized through the bromination of N-(2-naphthyl)acetamide or similar precursors. Common methods include:
- Bromination Reactions : Utilizing bromine in the presence of solvents like dichloromethane.
- Acylation Reactions : Involving acetic anhydride or acetyl chloride to introduce the acetamide group.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of naphthalene-based compounds, including this compound. The results demonstrated that these compounds could induce cell cycle arrest and apoptosis in cancer cells.
Compound | IC (µM) | Cancer Cell Line |
---|---|---|
This compound | 0.03 - 0.26 | MDA-MB-231 |
Reference Drug (e.g., Bendamustine) | 0.05 - 0.15 | MDA-MB-231 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy is still emerging.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes related to cancer progression.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Interaction Studies
Recent studies have focused on the interaction of this compound with biological molecules. These studies aim to elucidate its potential therapeutic effects through molecular docking analyses and kinetic studies.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(2-Naphthyl)acetamide | Lacks bromine; less reactive | Limited anticancer activity |
2-Bromoacetamide | Contains bromine but lacks naphthyl ring | Moderate antimicrobial activity |
N-(1-Naphthyl)acetamide | Similar structure; lacks bromine | Varies; less potent |
Properties
IUPAC Name |
N-(1-bromonaphthalen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOJTMSMKHYLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281223 | |
Record name | N-(1-Bromo-2-naphthyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-73-1 | |
Record name | NSC42327 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7597-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Bromo-2-naphthyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-BROMO-NAPHTHALEN-2-YL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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